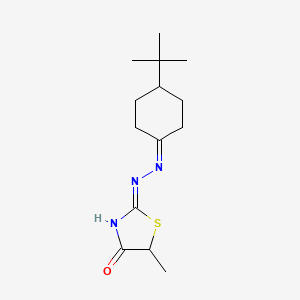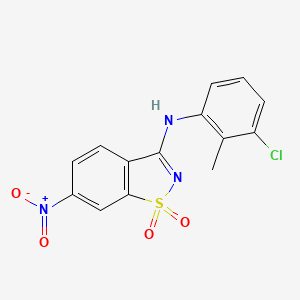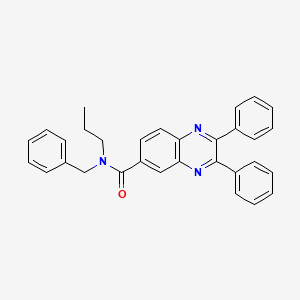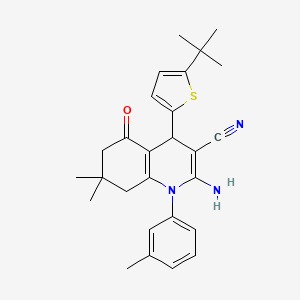![molecular formula C16H13ClN4O7 B11539822 N'-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11539822.png)
N'-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is a synthetic organic compound characterized by its complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide typically involves a multi-step process. The initial step often includes the formation of a hydrazone by reacting 4-chlorobenzaldehyde with hydrazine hydrate. This intermediate is then reacted with 2-(2-methoxy-4,6-dinitrophenoxy)acetic acid under controlled conditions to form the final product. The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or methanol, with the reaction monitored by techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps, including recrystallization and column chromatography, are crucial to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a candidate for investigating the binding affinities and mechanisms of various biological targets.
Medicine
In medicinal chemistry, N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(4-Chlorphenyl)methyliden]-2-(2-Methoxyphenoxy)acetohydrazid
- N'-[(E)-(4-Chlorphenyl)methyliden]-2-(2-Nitrophenoxy)acetohydrazid
- N'-[(E)-(4-Chlorphenyl)methyliden]-2-(2-Hydroxyphenoxy)acetohydrazid
Einzigartigkeit
N'-[(E)-(4-Chlorphenyl)methyliden]-2-(2-Methoxy-4,6-dinitrophenoxy)acetohydrazid ist durch das Vorhandensein sowohl von Methoxy- als auch von Dinitro-gruppen am Phenoxyring einzigartig. Diese Kombination verleiht ihm unterschiedliche elektronische und sterische Eigenschaften, die seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Bindungsaffinitäten und Selektivitäten aufweisen, was es für spezifische Anwendungen in Forschung und Industrie wertvoll macht.
Eigenschaften
Molekularformel |
C16H13ClN4O7 |
|---|---|
Molekulargewicht |
408.75 g/mol |
IUPAC-Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide |
InChI |
InChI=1S/C16H13ClN4O7/c1-27-14-7-12(20(23)24)6-13(21(25)26)16(14)28-9-15(22)19-18-8-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,19,22)/b18-8+ |
InChI-Schlüssel |
JYHRFOSPUXQEMU-QGMBQPNBSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Dimethylamino)[(triphenyl-lambda5-phosphanylidene)amino]phosphoryl]dimethylamine](/img/structure/B11539742.png)
![N-(4-chlorophenyl)-2-({1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)acetamide](/img/structure/B11539754.png)



![4-bromo-2-chloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539786.png)

![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11539796.png)

![2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B11539812.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11539817.png)
![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11539819.png)
![N-(dibenzo[b,d]furan-3-yl)-2-[(6-{[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539820.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11539825.png)
